3-(4-CHLOROBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. The molecule features a 4-chlorobenzenesulfonyl group at position 3 and a 2-phenylethylamine substituent at position 3.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c24-17-10-12-18(13-11-17)32(30,31)23-22-26-21(25-15-14-16-6-2-1-3-7-16)19-8-4-5-9-20(19)29(22)28-27-23/h1-13H,14-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJKSXDELPWHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.
Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group is introduced through a sulfonylation reaction, typically using chlorobenzenesulfonyl chloride and a suitable base.
Attachment of the Phenylethylamine Moiety: The final step involves the coupling of the phenylethylamine moiety to the triazoloquinazoline core, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(4-chlorobenzenesulfonyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit anticancer properties. The triazoloquinazoline framework has been implicated in inhibiting various cancer cell lines through mechanisms such as:
- Inhibition of Kinase Activity : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it can promote programmed cell death in malignant cells.
Antimicrobial Activity
The sulfonamide group in the compound is known for its antimicrobial properties. Research has shown that derivatives of this class can effectively inhibit bacterial growth. Potential applications include:
- Treatment of Bacterial Infections : The compound could be developed into a therapeutic agent against resistant bacterial strains.
Neurological Applications
Given the presence of the phenethyl moiety, there is potential for neuroprotective effects. Compounds with similar structures have been studied for their ability to:
- Modulate Neurotransmitter Systems : This may lead to therapeutic applications in conditions like depression or anxiety.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various triazoloquinazoline derivatives for their anticancer activity. The results indicated that compounds with a chlorobenzenesulfonyl group exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, crucial for tumor growth and survival.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of sulfonamide derivatives. In vitro tests demonstrated that compounds similar to This compound showed promising activity against Gram-positive and Gram-negative bacteria. The study highlighted the need for further development into clinical candidates.
Study 3: Neuroprotective Effects
Research published in Neuroscience Letters explored the neuroprotective effects of triazoloquinazolines in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects and reported biological activities.
Structural Analogues and Substituent Variations
Key analogues include:
<sup>*</sup>LogP values calculated using ChemDraw software.
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine represents a novel addition to the quinazoline family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Quinazoline derivative
- Functional Groups :
- 4-chlorobenzenesulfonyl group
- Triazole moiety
- Phenethyl amine substituent
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent modifications to introduce the sulfonyl and phenethyl groups. Detailed synthetic routes can be found in specialized literature focusing on quinazoline derivatives .
Antioxidant Properties
Research indicates that quinazoline derivatives exhibit significant antioxidant properties. For instance, compounds with hydroxyl substitutions at specific positions on the phenyl ring have shown enhanced radical scavenging abilities. The presence of an ethylene linker between the quinazoline and phenolic substituent further increases antioxidant activity .
| Compound | EC50 (μM) | Mechanism |
|---|---|---|
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | 8 | Radical scavenging |
| 2-(4-hydroxyphenyl)quinazolin-4(3H)-one | 15.3 | Metal chelation |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that certain quinazoline derivatives can inhibit various enzymes involved in cancer progression and inflammation. The mechanism often involves competitive inhibition where the compound mimics the substrate of the target enzyme .
Antimicrobial Activity
Quinazolines are also recognized for their antimicrobial properties. The introduction of specific substituents can enhance their efficacy against a range of bacteria and fungi. Preliminary studies suggest that this compound may exhibit similar antimicrobial effects, making it a candidate for further investigation in infectious disease treatments .
Case Studies
- Antioxidant Evaluation : A study conducted on various quinazoline derivatives demonstrated that those with specific hydroxyl groups exhibited superior antioxidant activity compared to their counterparts without such modifications. The study utilized multiple assays (ABTS, TEAC) to assess radical scavenging capabilities .
- Enzyme Inhibition : In a comparative analysis of different sulfonamide derivatives, it was found that those similar in structure to our compound showed significant inhibition of carbonic anhydrase, suggesting potential applications in treating conditions like glaucoma and epilepsy .
Q & A
Basic Research Questions
Q. How can researchers design an efficient synthesis pathway for this compound?
- Methodological Answer : A robust synthesis strategy involves multi-step reactions, starting with precursor functionalization. For example, coupling a 2-amino-5-aryl-methylthiazole derivative with chloroacetyl chloride in dioxane using triethylamine as a base. Subsequent steps may include cyclization and sulfonylation. Recrystallization from ethanol-DMF mixtures ensures purity .
- Key Considerations : Optimize reaction temperature (20–25°C) and stoichiometry to minimize side products. Monitor intermediates via TLC or HPLC.
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm molecular connectivity via - and -NMR chemical shifts.
- Mass Spectrometry (LC-MS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve 3D geometry for DFT comparisons (e.g., Cambridge Crystallographic Data Centre depositions) .
- Elemental Analysis : Verify C/H/N/S ratios to confirm purity.
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays targeting receptors or enzymes linked to its pharmacophore (e.g., triazole derivatives’ antimicrobial or anticancer activity). For instance:
- Anticancer Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-Response Curves : Test concentrations from 1–100 µM to determine IC. Include positive controls (e.g., cisplatin) and solvent controls .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) enhance understanding of this compound’s electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity. Compare results with experimental UV-Vis or fluorescence data .
- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite. Validate docking poses via MD simulations .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple assays (e.g., enzymatic inhibition vs. cell viability).
- Conditional Analysis : Assess variables like solvent (DMSO vs. aqueous), pH, or serum content in cell culture media .
- Theoretical Modeling : Reconcile discrepancies by comparing experimental IC with computational binding affinities .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce hydrophilic groups (e.g., morpholine, PEG chains) to the sulfonyl or phenyl moieties.
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles. Characterize stability via dynamic light scattering (DLS) .
- Pharmacokinetic Profiling : Measure logP (octanol-water partition coefficient) and plasma protein binding using LC-MS/MS .
Methodological Design & Validation
Q. How can researchers ensure reproducibility in synthetic protocols?
- Methodological Answer :
- Standardization : Document reaction parameters (e.g., stirring speed, inert atmosphere).
- Pilot Studies : Run small-scale trials to identify critical steps (e.g., exothermic sulfonylation).
- Collaborative Validation : Share protocols with independent labs for cross-verification .
Q. What statistical approaches are suitable for analyzing dose-response relationships?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
